molecular formula C21H19N3O2S B2916371 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-35-9

7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2916371
CAS No.: 941880-35-9
M. Wt: 377.46
InChI Key: IKNAXTDMBWVKEX-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one: is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of thiazolo[4,5-d]pyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-methyl-5-(1-phenylethyl)thiazole-4-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired thiazolo[4,5-d]pyridazinone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival .

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate key biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the development of new materials with unique properties, such as improved thermal stability and enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, which is essential for DNA replication and cell division . By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13(15-8-5-4-6-9-15)24-21(25)19-20(27-14(2)22-19)18(23-24)16-10-7-11-17(12-16)26-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNAXTDMBWVKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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